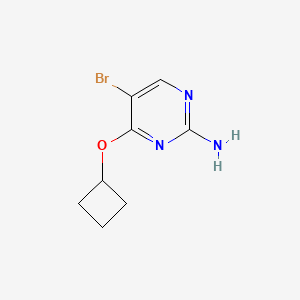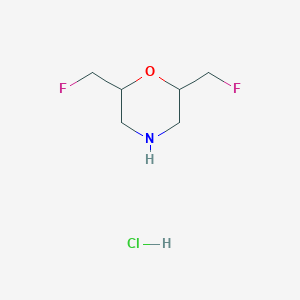
2,6-Bis(fluoromethyl)morpholine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholines, including “2,6-Bis(fluoromethyl)morpholine HCl”, has seen significant progress. The synthesis is often performed in a stereoselective manner and using transition metal catalysis . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular formula of “2,6-Bis(fluoromethyl)morpholine HCl” is C6H12ClF2NO . Its average mass is 187.615 Da and its mono-isotopic mass is 187.057541 Da .
Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Applications
Tertiary, morpholine-derived, fluoroalkyl amides, which include compounds like 2,6-Bis(fluoromethyl)morpholine HCl, have been used as efficient, readily accessible, bench-stable surrogates of fluoroalkyl aldehydes. This discovery has been applied to the one-pot synthesis of symmetrical and unsymmetrical meso-fluoroalkylated bis(heteroaryl)methanes. The methodology developed is significant for introducing a fluoromethylated carbon bridge in various chemical structures, such as a fluorine-decorated bispyrromethane skeleton and an α-alkylated BODIPY core (Czerwiński, Grzeszczyk, & Furman, 2022).
2. Organic Light-Emitting Devices (OLEDs)
In the field of OLEDs, compounds like 2,6-Bis(fluoromethyl)morpholine HCl have been used to improve emission efficiency. For instance, 4,4′-bis(9-carbazolyl)-2,2′-dimethyl-biphenyl, with a high triplet energy, was used as the carrier-transporting host for the emissive layer in an OLED, leading to significantly improved efficiency (Tokito, Iijima, Suzuri, Kita, Tsuzuki, & Sato, 2003).
3. Catalysis and Chemical Reactions
Dioxidomolybdenum(VI) complexes with tripodal tetradentate ligands, which may include morpholine derivatives such as 2,6-Bis(fluoromethyl)morpholine HCl, have been synthesized for catalytic oxygen atom transfer and oxidation reactions. These complexes have shown potential in catalyzing reactions like the transformation of benzoin to benzil and the oxidation of pyrogallol (Maurya, Uprety, & Avecilla, 2016).
4. Anion Binding and Sensing
Certain ligands, including those derived from 2,6-Bis(fluoromethyl)morpholine HCl, have been studied for their ability to bind anions in aqueous solutions. This property is crucial in developing sensors and materials for selective anion detection and separation (Savastano, Bazzicalupi, García-Gallarín, Giorgi, López de la Torre, Pichierri, Bianchi, & Melguizo, 2018).
5. Photocatalytic Activity
Morpholine derivatives, similar to 2,6-Bis(fluoromethyl)morpholine HCl, have been utilized in synthesizing nanoparticles like platinum disulfide (PtS2), which exhibit significant photocatalytic activity. These nanoparticles have been effective in the photocatalytic degradation of organic dyes like methylene blue (Ajibade, Oluwalana, & Andrew, 2020).
Propiedades
IUPAC Name |
2,6-bis(fluoromethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-1-5-3-9-4-6(2-8)10-5;/h5-6,9H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTSKJATNJVMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)CF)CF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(fluoromethyl)morpholine hcl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Bis(2-methylpropyl)amino]propanoic acid](/img/structure/B2629940.png)
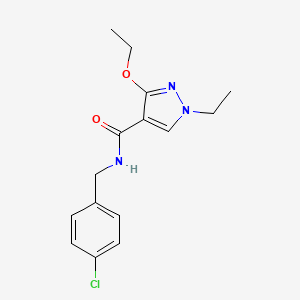
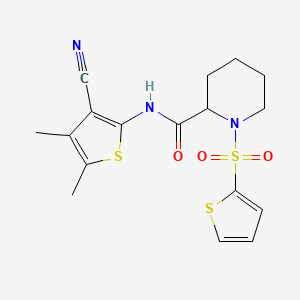
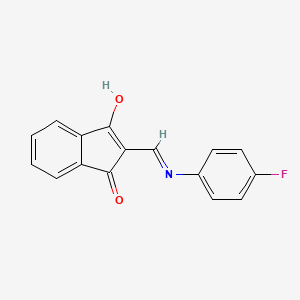
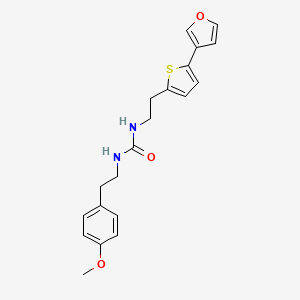
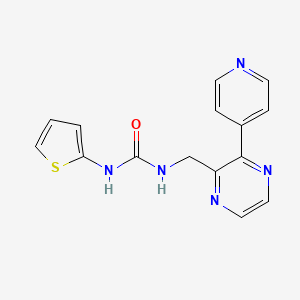
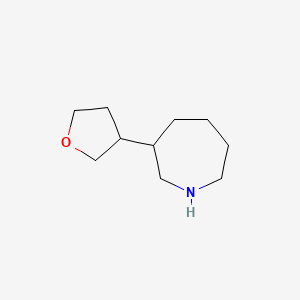
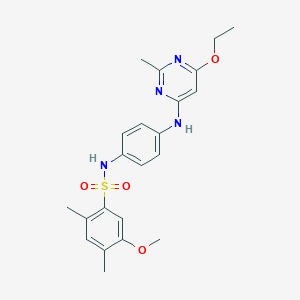
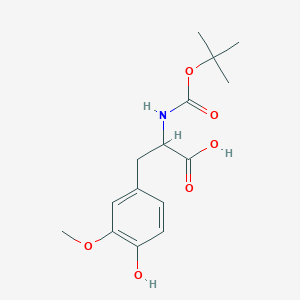
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)
![N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2629956.png)
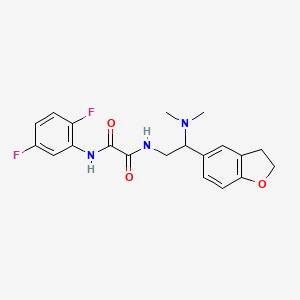
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)
